molecular formula C8H15NO2 B13490178 1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one

1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one

Cat. No.: B13490178
M. Wt: 157.21 g/mol
InChI Key: LSSZZBIYQICHQZ-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H11NO2 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a hydroxypropyl group attached to it

Preparation Methods

The synthesis of 1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of azetidine with propyl bromide in the presence of a base such as sodium hydride, followed by oxidation to introduce the hydroxy group. Another approach involves the use of azetidinone intermediates, which are then functionalized to obtain the desired compound. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. .

Scientific Research Applications

1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:

    1-(3-Hydroxy-1-azetidinyl)ethanone: This compound has a similar structure but lacks the propyl group, which can affect its reactivity and applications.

    1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one: The presence of a methyl group instead of a propyl group can lead to differences in chemical behavior and biological activity.

    1-(3-Hydroxy-3-ethylazetidin-1-yl)ethan-1-one:

Biological Activity

Chemical Structure

The chemical structure of 1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one includes:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle.
  • Hydroxyl Group : Contributing to its reactivity and potential biological interactions.

The compound can be represented as follows:

C6H11NO\text{C}_6\text{H}_{11}\text{N}O

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, compounds with similar azetidine structures have been documented to exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Azetidine derivatives have shown potential against various bacterial strains.
  • Anticancer Properties : Some azetidine compounds are being explored for their ability to inhibit cancer cell proliferation.

Comparative Analysis with Similar Compounds

The following table illustrates some structurally similar compounds and their similarity indices:

Compound NameCAS NumberSimilarity Index
1-(3-Hydroxypyrrolidin-1-yl)ethanone23123-19-50.82
N,N-Bis(2-hydroxyethyl)dodecanamide120-40-10.74
N1,N1,N6,N6-Tetrakis(2-hydroxyethyl)adipamide6334-25-40.74
2-Hydroxy-N,N-dimethylacetamide14658-93-60.68
1-Acetyl-3-azetidinecarboxylic Acid97628-91-60.64

This table highlights the structural diversity within azetidine derivatives, suggesting that further research on this compound could reveal novel biological activities.

Synthesis

The synthesis of this compound typically involves several steps that may vary based on specific starting materials and desired yields. General methods for synthesizing azetidine derivatives include:

  • Formation of the Azetidine Ring : Utilizing appropriate reagents to cyclize the precursor molecule.
  • Introduction of Functional Groups : Modifying the azetidine core to incorporate hydroxyl and ethanone moieties.

Antimicrobial Studies

Research indicates that azetidine derivatives can inhibit bacterial growth effectively. For example, a study on related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that similar mechanisms may apply to this compound.

Anticancer Research

A subset of azetidine derivatives has been evaluated for their anticancer properties, showing potential in inhibiting tumor growth in vitro. Future studies focusing on the specific interactions of this compound with cancer cell lines could provide insights into its therapeutic potential.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(3-hydroxy-3-propylazetidin-1-yl)ethanone

InChI

InChI=1S/C8H15NO2/c1-3-4-8(11)5-9(6-8)7(2)10/h11H,3-6H2,1-2H3

InChI Key

LSSZZBIYQICHQZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CN(C1)C(=O)C)O

Origin of Product

United States

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